

Elinzanetant Demonstrates Efficacy in Reducing Vasomotor Symptoms: A Comparative Analysis

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Compound of Interest		
Compound Name:	Elinzanetant	
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A comprehensive review of clinical trial data validates the efficacy of **Elinzanetant**, an investigational non-hormonal treatment, in reducing the frequency of vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause. This guide provides a comparative analysis of **Elinzanetant** against another prominent NK3 receptor antagonist, Fezolinetant, offering researchers, scientists, and drug development professionals a detailed overview of the current therapeutic landscape.

Elinzanetant, a dual neurokinin-1 and 3 (NK-1/3) receptor antagonist, has shown statistically significant reductions in the frequency and severity of moderate to severe VMS in its phase 3 clinical trial program, OASIS.[1][2] This positions it as a promising alternative to hormonal therapies.

Comparative Efficacy in VMS Frequency Reduction

The following table summarizes the key efficacy data from the pivotal phase 3 trials of **Elinzanetant** (OASIS 1 & 2) and Fezolinetant (SKYLIGHT 1 & 2). The data presented is the mean change from baseline in the frequency of moderate to severe VMS.



Treatment Group	Mean Change from Baseline at Week 4	Mean Change from Baseline at Week 12
Elinzanetant 120 mg		
OASIS 1	-3.3[1][2]	-3.2[1]
OASIS 2	-3.0	-3.2
Fezolinetant 30 mg	Greater reduction than placebo	Greater reduction than placebo
Fezolinetant 45 mg	Greater reduction than placebo	Greater reduction than placebo
Placebo		
OASIS 1	Reduction observed	Reduction observed
OASIS 2	Reduction observed	Reduction observed
SKYLIGHT 1 & 2 (Pooled)	Reduction observed	Reduction observed

Experimental Protocols

The efficacy of **Elinzanetant** and Fezolinetant was evaluated in multicenter, randomized, double-blind, placebo-controlled phase 3 clinical trials.

Elinzanetant (OASIS 1 & 2 Trials):

- Participants: Postmenopausal women aged 40 to 65 years experiencing a minimum of 50 moderate to severe VMS per week.
- Intervention: Participants were randomized to receive either 120 mg of **Elinzanetant** or a placebo, administered orally once daily. The initial treatment period was for 12 weeks, followed by an active treatment extension.
- Primary Endpoints: The co-primary efficacy endpoints were the mean change from baseline
 in the frequency and severity of moderate to severe VMS at week 4 and week 12. Data on
 VMS was collected daily by participants using an electronic diary.

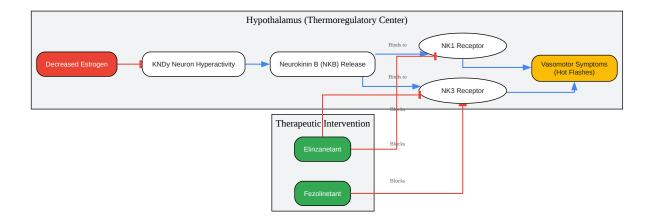
Fezolinetant (SKYLIGHT 1 & 2 Trials):



- Participants: Women aged 40 to 65 years with an average of seven or more moderate-tosevere hot flashes per day.
- Intervention: Participants were randomly assigned to receive either a placebo, fezolinetant 30 mg, or fezolinetant 45 mg once daily for 12 weeks. This was followed by a 40-week active treatment extension period.
- Primary Endpoints: The four co-primary endpoints were the mean change in the frequency and severity of moderate-to-severe VMS from baseline to weeks 4 and 12.

Signaling Pathway and Mechanism of Action

Vasomotor symptoms are understood to originate from the hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, a key thermoregulatory center in the brain. Declining estrogen levels during menopause lead to this neuronal hyperactivity. **Elinzanetant**, as a dual antagonist of NK-1 and NK-3 receptors, and Fezolinetant, a selective NK-3 receptor antagonist, work by blocking the signaling of neurokinin B (NKB) on these neurons, thereby helping to restore normal thermoregulation.



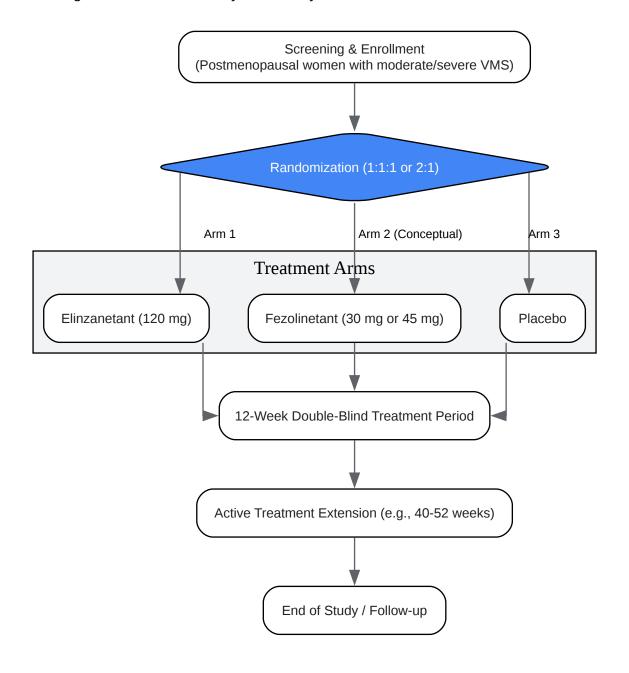


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VMS Signaling Pathway and Drug Mechanism of Action.

Clinical Trial Workflow

The phase 3 clinical trials for both **Elinzanetant** and Fezolinetant followed a similar, rigorous workflow designed to assess efficacy and safety.



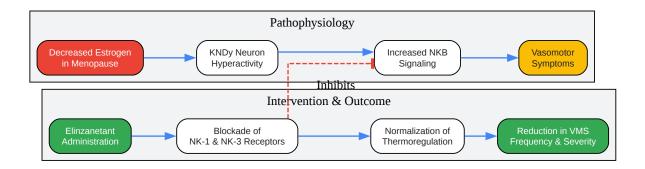
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Generalized Phase 3 Clinical Trial Workflow for VMS Treatments.



Logical Relationship of Elinzanetant's Efficacy

The mechanism of action of **Elinzanetant** directly translates to the observed clinical efficacy in reducing vasomotor symptoms.



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Logical Flow of **Elinzanetant**'s Therapeutic Effect.

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References

- 1. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: OASIS 1 and 2 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
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